ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Structural Significance of Ethyl (2E)-2-Benzylidene-7-Methyl-3-Oxo-5-[(E)-2-Phenylethenyl] Derivatives
The title compound’s structure is defined by three key features:
- Thiazolo[3,2-a]pyrimidine Core : X-ray crystallography reveals a puckered pyrimidine ring (boat conformation) and a planar thiazole ring, with the bridgehead nitrogen enabling conjugation across both rings. The dihedral angle between the pyrimidine and benzene rings is 88.99°, positioning the phenyl group axially to minimize steric hindrance.
- Substituent Effects :
- The benzylidene group at C2 adopts an E-configuration, stabilizing the molecule through intramolecular carbonyl-π interactions.
- The (E)-2-phenylethenyl group at C5 extends conjugation, enhancing lipophilicity and target affinity.
- The ethyl carboxylate at C6 exhibits coplanarity with the thiazolopyrimidine ring (dihedral angle: 13.40°), optimizing hydrogen-bonding capacity.
These structural attributes enable the compound to serve as a versatile template for anticancer, antimicrobial, and anti-inflammatory agents.
Historical Evolution of Thiazolopyrimidine-Based Drug Discovery
The development of thiazolopyrimidines has progressed through three phases:
- Early Synthesis (Pre-2000) : Initial routes focused on cyclocondensation of thioureas with chalcones, yielding 3,4-dihydropyrimidine-2-thiones as intermediates. These methods suffered from low regioselectivity and yields.
- Modern Methodologies (2000–Present) : Advances in catalysis (e.g., piperidine-mediated Knoevenagel condensations) and microwave-assisted synthesis improved efficiency. For example, the title compound is synthesized via a three-step sequence involving:
- Combinatorial Approaches : Libraries of analogs are now generated using solid-phase synthesis and diversity-oriented strategies, enabling rapid SAR studies.
| Milestone Year | Development | Impact |
|---|---|---|
| 1980s | Identification of benzodiazepines as privileged scaffolds | Inspired scaffold-based drug design |
| 2010s | Crystallographic characterization of thiazol |
Properties
Molecular Formula |
C25H22N2O3S |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H22N2O3S/c1-3-30-24(29)22-17(2)26-25-27(20(22)15-14-18-10-6-4-7-11-18)23(28)21(31-25)16-19-12-8-5-9-13-19/h4-16,20H,3H2,1-2H3/b15-14+,21-16+ |
InChI Key |
BLVSWUWCNBIIJC-OUALVRHLSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CC=C4)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=CC=C4)S2)C |
Origin of Product |
United States |
Preparation Methods
Core Structure Formation via Biginelli Reaction
The thiazolo[3,2-a]pyrimidine core is synthesized through a modified Biginelli reaction. A mixture of ethyl acetoacetate (10 mmol), thiourea (10 mmol), and benzaldehyde (10 mmol) undergoes cyclocondensation in ethanol under reflux for 6–8 hours . This one-pot reaction forms 5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine, which serves as the foundational intermediate. The reaction mechanism proceeds via the formation of a Knoevenagel adduct between the aldehyde and ethyl acetoacetate, followed by nucleophilic attack by thiourea and subsequent cyclization .
Key Reaction Conditions
-
Solvent: Ethanol (30 mL)
-
Temperature: Reflux (78°C)
-
Catalyst: None (thermal activation)
-
Yield: 68–72% (isolated via recrystallization from ethanol-water)
Thiazole Ring Closure Using 1,2-Dibromoethane
The intermediate is cyclized to form the thiazolo[3,2-a]pyrimidine system. A solution of 5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine (10 mmol) and 1,2-dibromoethane (10 mmol) in dimethylformamide (DMF, 12 mL) is heated at 90°C for 3 hours in the presence of potassium carbonate (20 mmol) . The reaction proceeds via nucleophilic substitution, where the thiol group attacks the dibromoethane, leading to ring closure. The product, ethyl 7-methyl-3-oxo-2,3-dihydro-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate, is precipitated by ice-water quenching and recrystallized from acetone-water (1:1) .
Optimization Insights
-
Prolonged heating (>3 hours) reduces yield due to side reactions.
-
DMF enhances solubility of intermediates, facilitating cyclization .
Installation of the (E)-2-Phenylethenyl Substituent
The phenylethenyl group is introduced via a Heck coupling reaction. The benzylidene-thiazolopyrimidine (5 mmol), styrene (6 mmol), palladium acetate (0.1 mmol), and triethylamine (10 mmol) are heated in acetonitrile (20 mL) at 80°C for 12 hours . The reaction proceeds through oxidative addition of palladium to the C–Br bond (if present) or direct C–H activation, followed by alkene insertion and reductive elimination.
Reaction Parameters
-
Catalyst: Pd(OAc)₂ (2 mol%)
-
Ligand: None (ligand-free conditions)
Final Esterification and Purification
The ethyl ester group is retained throughout the synthesis. Final purification involves recrystallization from a 1:1 acetone-water mixture, yielding the target compound as a pale-yellow crystalline solid .
Analytical Validation
-
¹³C NMR (CDCl₃) : δ 170.2 (C=O), 161.8 (C=N), 145.3 (C=C), 128.4–126.1 (Ar-C), 60.8 (OCH₂CH₃), 14.1 (CH₃) .
-
Mass Spectrometry : m/z 445.53 [M+H]⁺ (calculated for C₂₄H₂₃N₂O₃S).
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Biginelli Reaction | Ethanol, reflux, 6 h | 70 | 95 |
| Thiazole Cyclization | 1,2-Dibromoethane, DMF, 90°C, 3 h | 75 | 97 |
| Benzylidene Formation | Benzaldehyde, pyridine, reflux, 6 h | 68 | 96 |
| Phenylethenyl Addition | Styrene, Pd(OAc)₂, CH₃CN, 80°C, 12 h | 65 | 94 |
Mechanistic Considerations and Side Reactions
-
Biginelli Reaction : Competing pathways may form dihydropyrimidinones, but thiourea directs selectivity toward thioxo derivatives .
-
Heck Coupling : Homocoupling of styrene is minimized by maintaining a 1.2:1 styrene-to-substrate ratio .
-
Benzylidene Formation : Over-condensation is avoided by limiting reaction time to 6 hours .
Scalability and Industrial Relevance
The synthesis is scalable to gram-scale without significant yield reduction. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like alkyl halides . Reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to slightly acidic pH.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolopyrimidines .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant anticancer properties. Ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Thiazolo-pyrimidine derivatives have been studied for their effects on neurodegenerative diseases. Preliminary studies suggest that this compound may help in reducing oxidative stress and inflammation in neuronal cells .
Synthesis and Chemical Properties
The synthesis of ethyl (2E)-2-benzylidene derivatives typically involves multi-step organic reactions, including condensation reactions between appropriate aldehydes and ketones. The structure allows for various substitutions that can enhance its biological activity or alter its pharmacokinetic properties.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of thiazolo-pyrimidine derivatives. Modifications at specific positions on the benzylidene moiety can lead to enhanced potency against specific targets. For example, variations in the phenylethenyl group can influence both the lipophilicity and the binding affinity to biological targets .
Case Study 1: Anticancer Screening
In a recent study evaluating various thiazolo-pyrimidine compounds, this compound showed promising results against breast cancer cell lines. The compound was found to significantly inhibit cell growth at low micromolar concentrations and induced cell cycle arrest .
Case Study 2: Neuroprotection
A study focused on neuroprotective agents highlighted the potential of ethyl (2E)-2-benzylidene derivatives in models of Alzheimer's disease. The compound demonstrated a capacity to reduce beta-amyloid plaque formation and improve cognitive function in animal models .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of ethyl (2E)-2-benzylidene-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. The compound’s thiazolopyrimidine core is structurally similar to purine, allowing it to bind effectively to biological targets . This binding can inhibit the activity of enzymes and proteins involved in cell proliferation, leading to its antitumor and antibacterial effects .
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
Substituents significantly influence melting points, solubility, and stability:
| Compound | Melting Point (°C) | Solubility (DMSO) | Stability (RT) |
|---|---|---|---|
| Target | 220–225* | High | Stable |
| 1 | 243–246 | Moderate | Hygroscopic |
| 2 | 213–215 | Low | Light-sensitive |
| 3 | 268–269 | High | Stable |
| 4 | 195–198 | Moderate | Air-sensitive |
Key Observations :
Crystallographic and Structural Features
X-ray crystallography reveals distinct packing patterns and hydrogen-bonding networks:
*Assumed based on analogous structures.
Key Observations :
Q & A
Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic addition reactions?
Q. How does thermal stability correlate with substituent electronegativity?
- Thermogravimetric analysis (TGA) shows that electron-withdrawing groups (e.g., -NO₂, -Cl) increase decomposition temperatures (ΔT = +20–40°C) by strengthening intermolecular forces .
Data-Driven Design Considerations
Q. Which functional group modifications improve bioavailability without compromising activity?
- Replacing the ethyl ester with a methyl ester reduces logP by 0.5 units, enhancing aqueous solubility. Introducing PEGylated benzylidene substituents balances lipophilicity and cell permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
